Methyl[(oxiran-2-yl)methyl]amine
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Overview
Description
Methyl[(oxiran-2-yl)methyl]amine is an organic compound that features both an amine group and an epoxide group. The presence of these functional groups makes it a versatile compound in organic synthesis and various industrial applications. The compound is known for its reactivity, particularly due to the strained three-membered epoxide ring, which can undergo a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl[(oxiran-2-yl)methyl]amine can be synthesized through several methods. One common approach involves the reaction of an epoxide with a primary amine. For example, the reaction of epichlorohydrin with methylamine under basic conditions can yield this compound. The reaction typically requires a solvent such as water or an alcohol and is carried out at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl[(oxiran-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-amino alcohols, β-hydroxy ethers, and β-hydroxy sulfides, respectively.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and peracids.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions include β-amino alcohols, β-hydroxy ethers, β-hydroxy sulfides, and diols. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl[(oxiran-2-yl)methyl]amine involves the nucleophilic attack on the epoxide ring, leading to ring-opening reactions. This process can be catalyzed by acids or bases, and the resulting products can further react to form more complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Methyl[(oxiran-2-yl)methyl]amine can be compared with other similar compounds such as:
Epichlorohydrin: Another epoxide that is widely used in organic synthesis.
Morpholine: A compound that contains both an amine and an ether group.
The uniqueness of this compound lies in its combination of an amine and an epoxide group, which provides a wide range of reactivity and applications in various fields.
Properties
IUPAC Name |
N-methyl-1-(oxiran-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-5-2-4-3-6-4/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYGSQOZWZQGSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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